molecular formula C10H17NO2 B13317453 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol

3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13317453
M. Wt: 183.25 g/mol
InChI Key: QAEQVKOQIZBTKE-UHFFFAOYSA-N
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Description

3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C10H17NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by reduction. One common method involves the following steps:

    Condensation Reaction: 5-Methylfuran-2-carbaldehyde is reacted with an amine, such as ethylamine, under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound, such as an aldehyde or ketone.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or microbial resistance.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol: Similar structure but lacks the methyl group on the furan ring.

    3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol: Contains a thiophene ring instead of a furan ring.

    3-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol: Contains a pyridine ring instead of a furan ring.

Uniqueness

3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of the 5-methylfuran moiety, which may confer distinct chemical and biological properties compared to its analogs. The methyl group on the furan ring can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C10H17NO2/c1-8-4-5-10(13-8)9(2)11-6-3-7-12/h4-5,9,11-12H,3,6-7H2,1-2H3

InChI Key

QAEQVKOQIZBTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCCCO

Origin of Product

United States

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